molecular formula C6H8BrNS B1440229 2-Bromo-5-isopropylthiazole CAS No. 1159817-16-9

2-Bromo-5-isopropylthiazole

Cat. No.: B1440229
CAS No.: 1159817-16-9
M. Wt: 206.11 g/mol
InChI Key: NUQPBEKNGDTVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-isopropylthiazole is an organic compound with the molecular formula C6H8BrNS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-Bromo-5-isopropylthiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in stress responses and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert atmosphere conditions but can degrade over time when exposed to light or air. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting liver and kidney function in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-isopropylthiazole can be achieved through several synthetic routes. One common method involves the reaction of isopropyl ketone with bromine and sulfuric acid under controlled temperature and reaction conditions . Another method includes the bromination of 2-bromothiazole with vinylacetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the sulfuric acid catalytic method. This method ensures high yield and purity of the compound, making it suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropylthiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .

Scientific Research Applications

2-Bromo-5-isopropylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropylthiazole involves its interaction with various molecular targets. The thiazole ring in the compound can participate in electrophilic and nucleophilic substitution reactions, which are crucial for its biological activity. The exact molecular pathways and targets are still under investigation, but it is known that thiazole derivatives can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylthiazole
  • 2-Bromo-5-ethylthiazole
  • 2-Bromo-5-propylthiazole

Uniqueness

2-Bromo-5-isopropylthiazole is unique due to its specific isopropyl substitution, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-5-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQPBEKNGDTVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671775
Record name 2-Bromo-5-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-16-9
Record name 2-Bromo-5-(propan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-isopropylthiazole
Reactant of Route 2
2-Bromo-5-isopropylthiazole
Reactant of Route 3
2-Bromo-5-isopropylthiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-isopropylthiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-isopropylthiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-isopropylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.